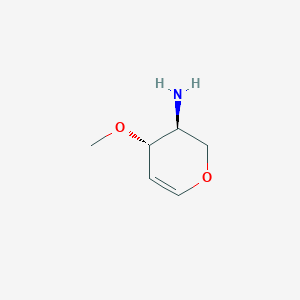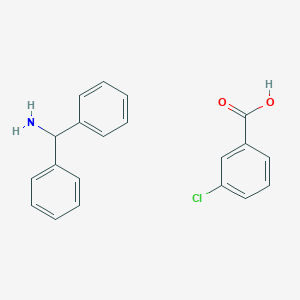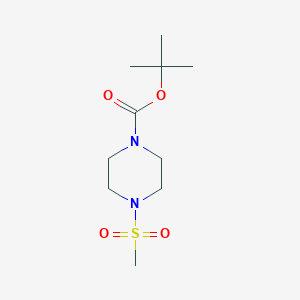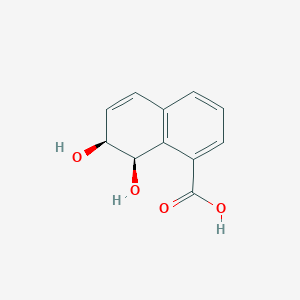
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, also known as 4-MeO-DHP, is a chemical compound that belongs to the class of pyranamines. It is a synthetic compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves its interaction with dopamine receptors in the brain. Specifically, it binds to and activates dopamine D4 receptors, which are primarily located in the prefrontal cortex. Activation of these receptors can lead to increased dopamine activity in the brain, which can have various effects on behavior and cognition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine are primarily related to its interaction with dopamine receptors. Studies have shown that it can increase dopamine release in the prefrontal cortex, which can improve cognitive function and working memory. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to activate dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target this receptor subtype and study its effects on behavior and cognition. However, one limitation is that it is a synthetic compound, which means it may have different effects than naturally occurring dopamine agonists.
Zukünftige Richtungen
There are several future directions for research on (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on learning and memory, as well as its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine and its potential as a tool for studying dopamine receptors in the brain.
Synthesemethoden
The synthesis of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves the reaction of 4-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine with chloroacetyl chloride in the presence of triethylamine. This reaction results in the formation of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine has been studied for its potential use in scientific research. It is a selective dopamine D4 receptor agonist, which means it can activate dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
160247-18-7 |
|---|---|
Produktname |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C6H11NO2/c1-8-6-2-3-9-4-5(6)7/h2-3,5-6H,4,7H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
FAZOGIUPBHUGCC-WDSKDSINSA-N |
Isomerische SMILES |
CO[C@H]1C=COC[C@@H]1N |
SMILES |
COC1C=COCC1N |
Kanonische SMILES |
COC1C=COCC1N |
Synonyme |
L-threo-Pent-1-enitol, 4-amino-1,5-anhydro-2,4-dideoxy-3-O-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)












